5-Methylthiazole
Description
Overview of Thiazole (B1198619) Heterocyclic Compounds and Their Significance
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom in the ring. numberanalytics.com Their structure is characterized by a planar, unsaturated ring with a significant degree of aromaticity. numberanalytics.com This aromatic nature contributes to their stability. numberanalytics.com The thiazole nucleus is a fundamental structural component of many important natural and synthetic compounds, including vitamin B1 (thiamine). fabad.org.trslideshare.netresearchgate.net Derivatives of thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. fabad.org.trontosight.ai This has led to their incorporation into numerous FDA-approved drugs. fabad.org.tr In synthetic chemistry, thiazoles are valuable intermediates for creating more complex molecules. slideshare.netchemimpex.com
Importance of 5-Methylthiazole within Thiazole Chemistry and Biological Systems
This compound, a derivative of thiazole with a methyl group at the fifth position, is a key compound with significance in both industrial applications and academic research. chemimpex.com It is recognized for its role as a flavoring agent in the food industry, contributing to the savory and umami profiles of various products. chemimpex.com Furthermore, this compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its unique chemical properties allow for a range of reactions, making it a valuable intermediate for developing innovative chemical products. chemimpex.com
Scope and Objectives of the Research Outline
The objective of this article is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to its synthesis, chemical and physical properties, reactivity, and its roles in the food and flavor industry, as a synthetic building block, and in the context of materials science and analytical chemistry. This article will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data in an organized manner.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUNPNLXMSXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189347 | |
| Record name | Thiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-89-3 | |
| Record name | 5-Methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Manufacturing of 5 Methylthiazole
The synthesis of 5-methylthiazole can be achieved through various chemical routes. One common industrial method involves the reaction of 2-chloropropionaldehyde with thiourea. google.com This cyclocondensation reaction yields 2-amino-5-methylthiazole (B129938), which can then be converted to this compound through subsequent chemical modifications. google.comchemicalbook.com For instance, 2-amino-5-methylthiazole can be transformed into 2-chloro-5-methylthiazole, a useful intermediate for pharmaceuticals and agrochemicals. google.com
Another synthetic approach is the Hantzsch thiazole (B1198619) synthesis, a well-established method for creating thiazole derivatives. wikipedia.org This process typically involves the reaction of a haloketone with a thioamide. wikipedia.org In the case of this compound derivatives, a suitably substituted haloketone and thioamide would be employed.
Furthermore, research has explored more modern and efficient synthetic protocols, such as microwave and ultrasound-assisted one-pot, three-component reactions to produce derivatives of this compound. researchgate.nettandfonline.com These methods often utilize heterogeneous acid catalysts like silica (B1680970) sulfuric acid to facilitate the synthesis of complex molecules like 5-methyl-thiazol-2-ylamino-aryl-benzylnapthols in good yields. researchgate.nettandfonline.com
Chemical and Physical Properties
5-Methylthiazole is a pale yellow liquid at room temperature. fabad.org.tr It is characterized by its distinct chemical and physical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H5NS |
| Molecular Weight | 99.15 g/mol |
| Boiling Point | 141-142 °C at 745 mmHg chemicalbook.com |
| Density | 1.12 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.528 |
| Flash Point | 42 °C (107.6 °F) - closed cup |
| Water Solubility | Insoluble chemicalbook.com |
| CAS Number | 3581-89-3 foodb.ca |
This table is interactive. You can sort and filter the data.
Reactivity and Chemical Behavior
The chemical reactivity of 5-methylthiazole is influenced by the thiazole (B1198619) ring's aromaticity and the presence of the electron-donating methyl group. The thiazole ring itself can undergo various reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com The nitrogen atom in the ring imparts basic properties, though it is less basic than pyridine. numberanalytics.com
Specific reactions involving this compound include:
Alkylation: this compound can be alkylated, for example, with n-butyl bromide, to form thiazolium salts. These salts can be used to create room-temperature ionic liquids. chemicalbook.com
Photosensitized Reactions: In the presence of a photosensitizer like benzophenone (B1666685) and under visible light, this compound can undergo a triplet-triplet energy transfer reaction. hilarispublisher.comhilarispublisher.com This process can lead to the breakdown of the this compound molecule. hilarispublisher.com
Role as a Ligand: The nitrogen and sulfur heteroatoms in the thiazole ring can coordinate with metal ions, allowing this compound and its derivatives to act as ligands in the formation of metal complexes. researchgate.net
Applications and Environmental Considerations
Role as Pharmaceutical Intermediates and Building Blocks
5-Methylthiazole and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. chemimpex.comdolphinpharma.com The thiazole (B1198619) ring is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous bioactive molecules. vulcanchem.com Its presence is instrumental in the development of novel therapeutic agents. chemimpex.com
For instance, 2-Amino-5-methylthiazole (B129938) serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting bacterial infections and cancer. chemimpex.com It is also a metabolite of anti-inflammatory drugs like Tenoxicam and Meloxicam. sigmaaldrich.com Furthermore, this compound-thiazolidinone conjugates have been identified as potential anti-inflammatory agents, exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. vulcanchem.com The versatility of the this compound structure allows for various chemical reactions, such as nucleophilic substitutions and cyclizations, which are essential for creating complex and effective drug molecules. chemimpex.com
Derivatives like ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate are also valuable synthetic intermediates in pharmaceutical manufacturing. caymanchem.com The ability to create a diverse range of derivatives from the this compound core underscores its importance in medicinal chemistry and drug discovery. mdpi.com
Use in Agricultural Chemicals (e.g., Pesticides, Herbicides)
The application of this compound extends to the agricultural sector, where it is utilized in the formulation of agrochemicals such as pesticides and herbicides. chemimpex.comchemimpex.comchemimpex.com These chemical inputs are vital for modern agriculture, helping to control pests and diseases and thereby protecting crop yields. sac.org.bd
Methyl compounds, in general, are employed in the formulation of various pesticides, herbicides, and fungicides. justdial.com Specifically, 2-Amino-5-methylthiazole is used in the creation of pesticides and herbicides, contributing to enhanced crop protection. chemimpex.com The effectiveness of these compounds in controlling pests makes them valuable for improving agricultural output. chemimpex.com It is important to note that the breakdown products, or metabolites, of some pesticides can sometimes be more toxic than the parent compound, a factor that requires careful consideration in the development and use of agricultural chemicals. beyondpesticides.org
Biochemical Research Applications (e.g., Enzyme Inhibitors, Metabolic Pathways)
In the realm of biochemical research, this compound and its derivatives are valuable tools for studying biological processes. They are used in research related to enzyme inhibitors and metabolic pathways, providing insights that can lead to the identification of potential drug targets. chemimpex.com
Enzyme inhibition is a fundamental process in regulating cellular activities, including metabolic pathways. numberanalytics.com Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes. mdpi.com For example, research has shown that this compound-based thiazolidinone derivatives can act as selective COX-1 inhibitors. This specific inhibition of an enzyme highlights the potential of these compounds in targeted therapeutic strategies.
Furthermore, understanding how compounds are metabolized is crucial. Studies on the biotransformation of drugs, such as the muscle relaxant Tolperisone, involve identifying the metabolic pathways and the enzymes responsible, which can include various cytochrome P450 isoforms. nih.gov Derivatives of this compound, like 2-Amino-5-methylthiazole, can be used to prepare other molecules for research, such as in the creation of mixed-ligand copper complexes. sigmaaldrich.com
Material Science Applications (e.g., Specialty Polymers, Coatings)
The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of specialty polymers and coatings. chemimpex.com Thiazole-containing molecules are used in the creation of materials with enhanced properties, such as improved durability and resistance to environmental factors. chemimpex.com
Thiazoles can contribute to the formation of conductive polymers and act as ligands in coordination chemistry. vulcanchem.com The presence of methyl and ethyl groups in derivatives of this compound can improve solubility in non-polar matrices, which is beneficial for polymer design. vulcanchem.com
In the field of protective coatings, there is significant research into self-healing materials. researchgate.net While not directly mentioning this compound, studies have explored the use of other thiazole derivatives, like 2-mercaptobenzothiazole, as corrosion inhibitors in coatings for metals such as aluminum. acs.org These coatings can be designed to be pH-responsive, providing active protection against corrosion. acs.org The development of advanced polymer-based coatings with integrated properties like being antifouling and bactericidal is an active area of research with potential applications in biomedical devices. acs.org
Occurrence and Significance in Food Chemistry
Detection in Foodstuffs (e.g., Tea, Yeast Extract)
Yeast extracts are another food ingredient where methylthiazole has been found. researchgate.net Sulfur-containing compounds, including thiazoles, can be produced during the thermal degradation of sulfur-containing amino acids or through the Maillard reaction between cysteine and reducing sugars. researchgate.net Thiazolines, which are structurally related to thiazoles, have also been identified in yeast extracts. thegoodscentscompany.com
Role in Flavor Profiles
Thiazoles are well-known for their contribution to the flavor profiles of many foods, often imparting meaty, roasted, and savory notes. chemimpex.comvulcanchem.com this compound itself is recognized as a flavoring agent that enhances the savory and umami tastes in various food products. chemimpex.com
Different thiazole derivatives contribute to a wide array of flavors. For example, 2,4-dimethylthiazole (B1360104) is associated with meaty, grilled chicken, and roasted notes, while 5-ethyl-2,4-dimethylthiazole (B14681201) has a popcorn, nutty, and sweet character. reading.ac.uk The addition of thiamine (B1217682) to flavor reaction mixtures can lead to the formation of 4-methylthiazole, a compound known for its beefy and meaty taste notes. google.com
The versatility of thiazoles in flavor creation is further highlighted by their use in a variety of fruit and beverage flavors. For instance, certain thiazole derivatives can enhance the authenticity of blackcurrant, mango, and pear flavors by contributing to the perception of the fruit's skin notes. perfumerflavorist.com They are also used to add complexity to tea, cocoa, and chocolate flavors. perfumerflavorist.com
Analytical Methodologies
The detection and quantification of 5-methylthiazole and its derivatives in various matrices, such as food and pharmaceutical preparations, are crucial for quality control and research. Several analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of thiazole (B1198619) derivatives. ontosight.aiajprd.com Reversed-phase HPLC (RP-HPLC) with a suitable detector, such as a photodiode array (PDA) detector, can effectively separate and quantify these compounds. ajprd.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been utilized for the analysis of complex mixtures containing thiazole derivatives. helixchrom.com
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile thiazole compounds, particularly in food and flavor applications. mdpi.com For non-volatile derivatives or to improve detection, a derivatization step may be necessary. mdpi.com
Other analytical methods that have been applied to the analysis of related imidazole (B134444) and thiazole compounds include capillary electrophoresis and various mass spectrometry-based techniques. mdpi.com
Q & A
Q. What are the common synthetic methodologies for preparing 5-methylthiazole derivatives in medicinal chemistry?
- Methodological Answer : this compound derivatives are synthesized via two primary routes:
Chemical Synthesis : Multi-step reactions involving cyclization of thioamide precursors or coupling of substituted thiazole intermediates. For example, phenylthiazole derivatives with 4-methylthiazole groups are synthesized via Hantzsch thiazole synthesis, using ketones, thiourea, and iodine under reflux conditions .
Enzymatic Biosynthesis : In thiopeptide antibiotics like thiomuracin, this compound is formed via radical S-adenosylmethionine (rSAM) methyltransferases (e.g., Tbtl). This enzyme catalyzes C-methylation on thiazole rings, independent of leader peptide sequences except for critical residues like Asn3 .
- Key Techniques : NMR, IR, and elemental analysis for structural validation; HPLC for purity assessment.
| Synthesis Route | Conditions/Yield | Key Enzymes/Catalysts | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Reflux (EtOH, I₂), 12–24 hrs | LiCl (catalyst) | |
| Enzymatic Methylation | rSAM-dependent, pH 7–8 | Tbtl methyltransferase |
Q. How are structural and conformational properties of this compound derivatives characterized?
- Methodological Answer :
- Spectroscopic Analysis : IR identifies thiazole ring vibrations (C–S stretching at 650–750 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at δ 2.5 ppm) .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
- Planarity Assessment : Inertial defect (Δc) calculations via rotational spectroscopy or DFT (e.g., B3LYP-D3BJ/6-311++G(d,p)) confirm planar heavy-atom skeletons. For this compound, Δc ≈ –3.077 uŲ, consistent with C-symmetric conformers .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the reactivity of this compound in C–H functionalization?
- Methodological Answer :
- Deprotonation Barriers : DFT calculates free energies of deprotonation (ΔGDP) to predict reactivity. Silylated this compound exhibits ΔGDP >14 kcal mol⁻¹, requiring Lewis acid mediation for functionalization. Comparative studies with benzoxazole (ΔGDP ≈ 10 kcal mol⁻¹) highlight its lower reactivity .
- Mechanistic Insights : B3LYP-D3BJ optimizes transition states for methylthiazole reactions, revealing steric and electronic effects of substituents on regioselectivity .
Q. What strategies optimize this compound derivatives for antimicrobial activity?
- Methodological Answer :
- Structural Modifications :
- Biphenyl Substitutions : Introducing 4′-fluoro or 4′-trifluoromethyl groups enhances antibacterial potency (e.g., compound 22b , MIC = 1.56 µg/mL against S. aureus) .
- Triazole Hybridization : Fusion with 1,2,4-triazole-3-thiones improves antimycobacterial activity via hydrogen bonding with target enzymes .
- Bioactivity Screening :
- In Vitro Assays : Broth microdilution for MIC determination; molecular docking (e.g., with M. tuberculosis enoyl-ACP reductase) validates target engagement .
| Derivative | Modification | Biological Target | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 22b | 4′-Fluoro-biphenyl | S. aureus | 1.56 | |
| Triazole-thione hybrid | 1,2,4-Triazole-3-thione fusion | M. tuberculosis | 6.25 |
Contradictions and Validation
- Synthesis Routes : Enzymatic methylation (Tbtl) and chemical synthesis are complementary, with the former offering stereochemical control and the latter enabling diverse substituent incorporation.
- Reactivity : DFT studies resolve discrepancies in methylthiazole’s reactivity by quantifying deprotonation barriers and steric effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
